molecular formula C30H30N2O4 B331980 10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B331980
M. Wt: 482.6 g/mol
InChI Key: IUPLNNRZJPUNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .

Preparation Methods

The synthesis of 10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 174–176°C and a reaction time of around 30 minutes . The yield of the product is generally high, around 85% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the enhancement of GABAergic transmission .

Comparison with Similar Compounds

Compared to other benzodiazepine derivatives, 10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and its potential antioxidant properties. Similar compounds include:

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

5-benzoyl-6-(2,3-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O4/c1-30(2)17-22-26(24(33)18-30)27(20-13-10-16-25(35-3)28(20)36-4)32(23-15-9-8-14-21(23)31-22)29(34)19-11-6-5-7-12-19/h5-16,27,31H,17-18H2,1-4H3

InChI Key

IUPLNNRZJPUNFT-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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